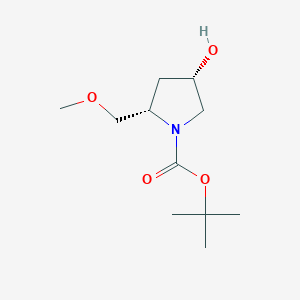

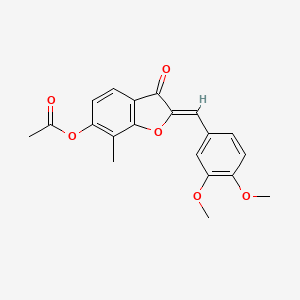

![molecular formula C16H14ClN7 B2401868 5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380176-12-3](/img/structure/B2401868.png)

5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile” is a derivative of pyrrolo[2,3-d]pyrimidine . It’s part of a series of compounds that have been synthesized for research purposes, particularly in the field of cancer therapeutics .

Synthesis Analysis

The synthesis of this type of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . A specific example of a synthesis process involved refluxing a mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and morpholine in ethanol for 2 hours .Molecular Structure Analysis

The molecular structure of these derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were monitored using thin-layer chromatography (TLC) .Physical And Chemical Properties Analysis

The synthesized compounds were found to be yellow solids with a melting point of 287–288 °C . The IR spectrum showed peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Polychlorinated Pyrimidines Reactions : The reaction of polychlorinated pyrimidines, similar in structure to 5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, with DABCO produces new compounds with potential applications in chemical synthesis (Kalogirou & Koutentis, 2019).

Synthesis of Pyridothienopyrimidines : Complex reactions involving thieno[2,3-b]pyridine derivatives, which are structurally related, lead to the formation of pyridothienopyrimidines. These compounds have potential applications in developing new chemical entities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Synthesis and Pharmacological Activity : Derivatives of pyrimidine and piperazine, similar to the chemical , have been synthesized and evaluated for their pharmacological activities, especially anticancer and anti-inflammatory properties (Ghule, Deshmukh, & Chaudhari, 2013).

Biological and Antimicrobial Activities

Antimicrobial Activity : Pyrimidine carbonitrile derivatives have been synthesized and evaluated for antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bhat & Begum, 2021).

Serotonin Receptor Antagonists : Piperazin-1-yl substituted naphthyridine-carbonitriles have been studied for their antagonistic activities on the serotonin 5-HT3 receptor, suggesting potential applications in neuroscience and pharmacology (Mahesh, Perumal, & Pandi, 2004).

Pharmaceutical Applications

- Protein Kinase Inhibitors : Compounds structurally related to 5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile have been explored as protein kinase inhibitors with potential applications in cancer treatment (Russell et al., 2015).

Propiedades

IUPAC Name |

5-chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN7/c17-12-7-11(8-18)9-20-15(12)23-3-5-24(6-4-23)16-14-13(1-2-19-14)21-10-22-16/h1-2,7,9-10,19H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOUOWZNPWEPDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC=NC4=C3NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

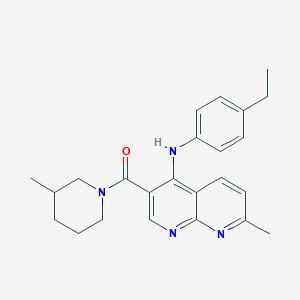

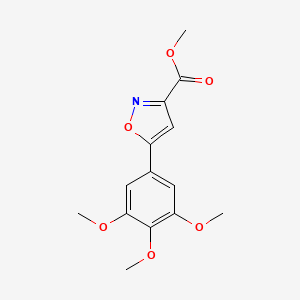

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2401785.png)

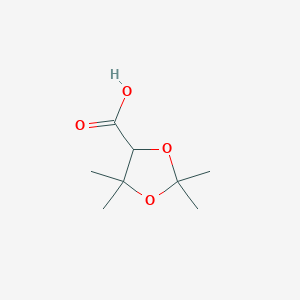

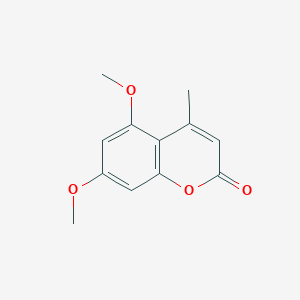

![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)

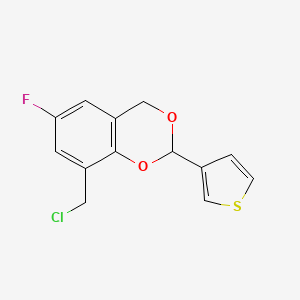

![N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2401792.png)

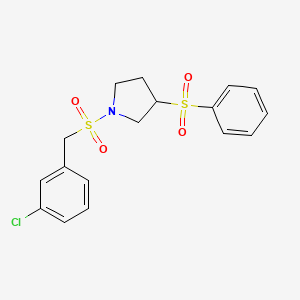

![8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2401795.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/no-structure.png)

![N-butyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2401807.png)